2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol and 2-ethylhexyl dihydrogen phosphate are two distinct chemical compounds with unique properties and applications. 2-[bis(2-hydroxyethyl)amino]ethanol is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. It is hygroscopic and can absorb moisture and carbon dioxide from the air . 2-ethylhexyl dihydrogen phosphate, on the other hand, is an organophosphorus compound commonly used as a lubricant additive, antiwear additive, and surfactant .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[bis(2-hydroxyethyl)amino]ethanol can be synthesized through the reaction of ethylene oxide with ammonia, followed by the addition of ethylene oxide to the resulting product . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.
2-ethylhexyl dihydrogen phosphate is prepared by the esterification of phosphoric acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactors where ethylene oxide and ammonia are reacted under controlled conditions. The product is then purified through distillation and other separation techniques .
For 2-ethylhexyl dihydrogen phosphate, the industrial process involves continuous esterification in large reactors, followed by purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids to form salts and with alkylating agents to form quaternary ammonium compounds .
2-ethylhexyl dihydrogen phosphate can undergo hydrolysis to form phosphoric acid and 2-ethylhexanol. It can also participate in esterification and transesterification reactions .
Common Reagents and Conditions: Common reagents for reactions involving 2-[bis(2-hydroxyethyl)amino]ethanol include acids, alkylating agents, and oxidizing agents. The reactions are typically carried out under mild conditions to prevent decomposition .
For 2-ethylhexyl dihydrogen phosphate, common reagents include alcohols, acids, and bases. The reactions are often conducted under reflux conditions with appropriate catalysts .
Major Products Formed: The major products formed from reactions involving 2-[bis(2-hydroxyethyl)amino]ethanol include quaternary ammonium compounds, salts, and oxidized derivatives .
Reactions involving 2-ethylhexyl dihydrogen phosphate typically yield esters, alcohols, and phosphoric acid derivatives .
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol is used in various scientific research applications, including as an additive in the polymerization of nitrile rubber, a concrete accelerator, and an oil emulsifier . It is also used in cyanide-free electroplating and as a surfactant in textile products, waxes, and polishing agents .
2-ethylhexyl dihydrogen phosphate is used in scientific research for its properties as a lubricant additive, antiwear additive, and surfactant. It is also used to facilitate the transport of chromium (III) through activated composite membranes .
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to form hydrogen bonds and interact with various molecular targets. It can disrupt choline homeostasis and phospholipid metabolism, leading to various biological effects .
2-ethylhexyl dihydrogen phosphate exerts its effects through its ability to interact with metal ions and facilitate their transport. It can also act as a surfactant, reducing surface tension and improving the wetting properties of solutions .
Comparison with Similar Compounds
Similar Compounds:
- Triethanolamine
- Diethanolamine
- Monoethanolamine
- Bis(2-ethylhexyl) phosphate
- Di(2-ethylhexyl) phosphate
Uniqueness: 2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its ability to form multiple hydrogen bonds and its hygroscopic nature, which makes it useful in various industrial applications . 2-ethylhexyl dihydrogen phosphate is unique for its quaternary structure and its ability to act as a surfactant and facilitate metal ion transport .
Properties
CAS No. |
68109-82-0 |
---|---|
Molecular Formula |
C20H49N2O10P |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.2C6H15NO3/c1-3-5-6-8(4-2)7-12-13(9,10)11;2*8-4-1-7(2-5-9)3-6-10/h8H,3-7H2,1-2H3,(H2,9,10,11);2*8-10H,1-6H2 |
InChI Key |
ICZMFJPQSVUDOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.